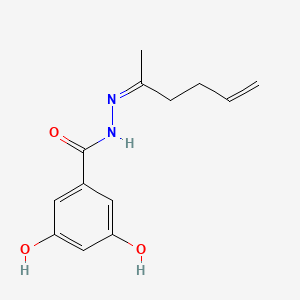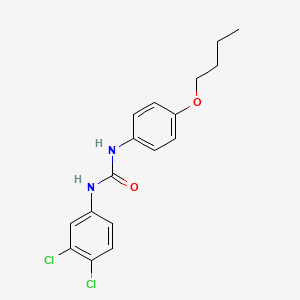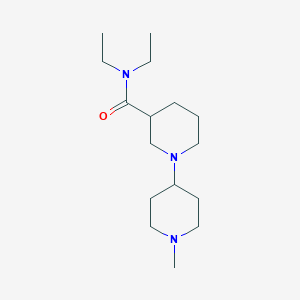
3,5-dihydroxy-N'-(1-methyl-4-penten-1-ylidene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dihydroxy-N'-(1-methyl-4-penten-1-ylidene)benzohydrazide is a chemical compound that has been the subject of significant scientific research in recent years. This compound is of interest due to its potential use in a variety of applications, including as a pharmaceutical agent and in the development of new materials.
Mécanisme D'action
The mechanism of action of 3,5-dihydroxy-N'-(1-methyl-4-penten-1-ylidene)benzohydrazide is not fully understood. However, studies have suggested that this compound may work by inhibiting the activity of certain enzymes that are involved in inflammation and cancer development.
Biochemical and Physiological Effects:
Research has shown that 3,5-dihydroxy-N'-(1-methyl-4-penten-1-ylidene)benzohydrazide has a variety of biochemical and physiological effects. This compound has been shown to reduce inflammation in animal models, and may also have antioxidant properties. Additionally, studies have suggested that this compound may have a protective effect on the liver.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,5-dihydroxy-N'-(1-methyl-4-penten-1-ylidene)benzohydrazide in lab experiments is that it has been extensively studied, and its properties and effects are well understood. However, one limitation of using this compound is that it can be difficult and expensive to synthesize, which may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on 3,5-dihydroxy-N'-(1-methyl-4-penten-1-ylidene)benzohydrazide. One area of research could focus on further elucidating the compound's mechanism of action, and identifying specific enzymes or pathways that it targets. Additionally, research could be conducted to explore the potential use of this compound in the treatment of specific diseases or conditions, such as liver disease or cancer. Finally, research could be conducted to develop more efficient and cost-effective methods for synthesizing this compound, which could increase its use in a variety of applications.
Méthodes De Synthèse
The synthesis of 3,5-dihydroxy-N'-(1-methyl-4-penten-1-ylidene)benzohydrazide is a complex process that involves several steps. One common method for synthesizing this compound involves the reaction of 3,5-dihydroxybenzohydrazide with 1-methyl-4-penten-1-one in the presence of a catalyst. This reaction results in the formation of the desired product, which can then be purified and isolated for further use.
Applications De Recherche Scientifique
3,5-dihydroxy-N'-(1-methyl-4-penten-1-ylidene)benzohydrazide has been the subject of extensive scientific research due to its potential use in a variety of applications. One area of research has focused on the use of this compound as a pharmaceutical agent. Studies have shown that this compound has potential as an anti-inflammatory agent, and may also have anticancer properties.
Propriétés
IUPAC Name |
N-[(Z)-hex-5-en-2-ylideneamino]-3,5-dihydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-3-4-5-9(2)14-15-13(18)10-6-11(16)8-12(17)7-10/h3,6-8,16-17H,1,4-5H2,2H3,(H,15,18)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOYLCHRMBFAPI-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC(=C1)O)O)CCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC(=CC(=C1)O)O)/CCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorobenzyl)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5396973.png)
![5-isopropyl-N-(5-isoquinolinylmethyl)-N,2-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5396979.png)
![4-[3-[(4-acetylphenyl)amino]-2-(2-furoylamino)-3-oxo-1-propen-1-yl]phenyl acetate](/img/structure/B5396987.png)


![4-(4-hydroxy-3-methoxyphenyl)-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B5397002.png)
![3-{[(3,4-dimethoxybenzyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5397014.png)
![6-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]-4-pyrimidinecarboxylic acid](/img/structure/B5397018.png)
![3-[2-(3-ethyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-2-oxoethyl]-4-(3-methylbutyl)-2-piperazinone](/img/structure/B5397026.png)
![2-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5397032.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-3-piperidinol](/img/structure/B5397035.png)

![4-{2-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5397051.png)
![4-[(dimethylamino)methyl]-1-[5-(trifluoromethyl)-2-pyridinyl]-4-azepanol](/img/structure/B5397064.png)